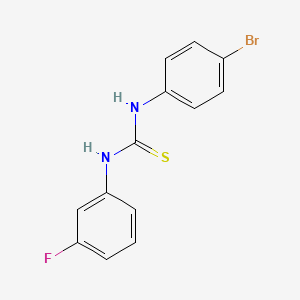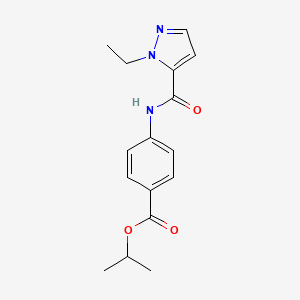
PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of pyrazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE typically involves the condensation of 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:
Step 1: Synthesis of 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID by reacting 1-ETHYL-1H-PYRAZOLE-5-AMINE with 4-CARBOXYBENZOIC ACID in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 2: Esterification of 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID with isopropyl alcohol using a catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反応の分析
Types of Reactions
PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID.
Reduction: Formation of PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZYL ALCOHOL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrazole derivatives have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory and cardiovascular diseases .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials .
作用機序
The mechanism of action of PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of inflammatory mediators or other biologically active molecules .
類似化合物との比較
Similar Compounds
- PROPAN-2-YL 4-(1-METHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE
- PROPAN-2-YL 4-(1-PHENYL-1H-PYRAZOLE-5-AMIDO)BENZOATE
- PROPAN-2-YL 4-(1-ETHYL-1H-IMIDAZOLE-5-AMIDO)BENZOATE
Uniqueness
Compared to similar compounds, PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE exhibits unique properties due to the presence of the ethyl group on the pyrazole ring. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .
特性
IUPAC Name |
propan-2-yl 4-[(2-ethylpyrazole-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-19-14(9-10-17-19)15(20)18-13-7-5-12(6-8-13)16(21)22-11(2)3/h5-11H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDKECZFATGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

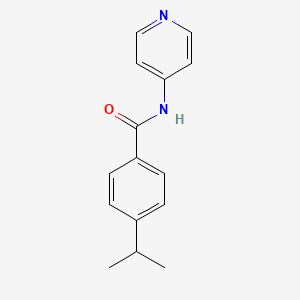
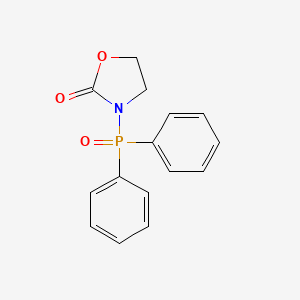
![4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol](/img/structure/B5741099.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)
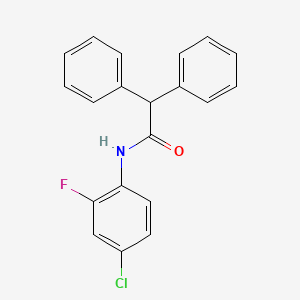
![1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B5741118.png)
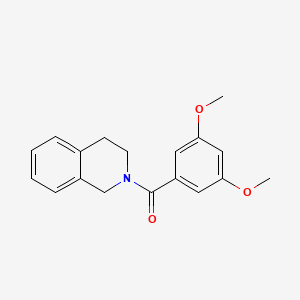
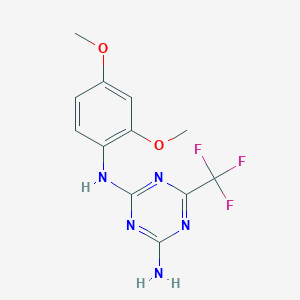
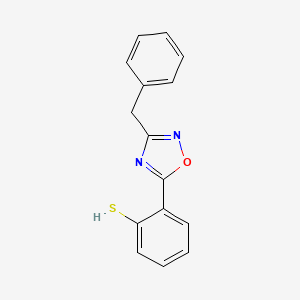
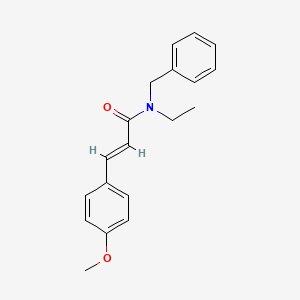
![1-[(3,4-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5741149.png)
